molecular formula C19H20F3N3O2 B2530048 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2034407-22-0

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2530048
CAS No.: 2034407-22-0
M. Wt: 379.383
InChI Key: ZMNKSIPEBMLBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an oxane ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]amine
  • 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]carbamate

Uniqueness

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of an oxane ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

1-[oxan-4-yl(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-2-6-16(15)24-18(26)25-17(13-7-10-27-11-8-13)14-4-3-9-23-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNKSIPEBMLBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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